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molecular formula C12H17NO2 B8415682 5-(1-Hydroxycyclohexyl)-1-methyl-2(1H)-pyridinone

5-(1-Hydroxycyclohexyl)-1-methyl-2(1H)-pyridinone

Cat. No. B8415682
M. Wt: 207.27 g/mol
InChI Key: XJMIVNWHTHGRAX-UHFFFAOYSA-N
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Patent
US04978663

Procedure details

A mixture of 5-(1-hydroxycyclohexyl)-2-methoxypyridine (17.1 g), methyl iodide (11.7 g) and potassium carbonate (22.8 g) was heated in 330 mL of refluxing acetonitrile for 18 hours. The mixture was cooled and filtered, and the solids were washed with methanol. The filtrate was concentrated to yield 14.0 g of powder, which was used in subsequent reactions without further purification.
Name
5-(1-hydroxycyclohexyl)-2-methoxypyridine
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:8]2[CH:9]=[CH:10][C:11]([O:14]C)=[N:12][CH:13]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.CI.[C:18](=O)([O-])[O-].[K+].[K+]>C(#N)C>[OH:1][C:2]1([C:8]2[CH:9]=[CH:10][C:11](=[O:14])[N:12]([CH3:18])[CH:13]=2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1 |f:2.3.4|

Inputs

Step One
Name
5-(1-hydroxycyclohexyl)-2-methoxypyridine
Quantity
17.1 g
Type
reactant
Smiles
OC1(CCCCC1)C=1C=CC(=NC1)OC
Name
Quantity
11.7 g
Type
reactant
Smiles
CI
Name
Quantity
22.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1(CCCCC1)C=1C=CC(N(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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